molecular formula C7H16ClNOS B6225526 4-[(methylamino)methyl]thian-4-ol hydrochloride CAS No. 2770360-00-2

4-[(methylamino)methyl]thian-4-ol hydrochloride

Cat. No.: B6225526
CAS No.: 2770360-00-2
M. Wt: 197.7
InChI Key:
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Description

4-[(methylamino)methyl]thian-4-ol hydrochloride is a chemical compound with a unique structure that includes a thian-4-ol ring substituted with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(methylamino)methyl]thian-4-ol hydrochloride typically involves the reaction of thian-4-ol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(methylamino)methyl]thian-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(methylamino)methyl]thian-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(methylamino)methyl]thian-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds such as 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid share structural similarities with 4-[(methylamino)methyl]thian-4-ol hydrochloride.

    Methylamine derivatives: Compounds like methylamine hydrochloride and its analogs are also similar in structure and reactivity.

Uniqueness

This compound is unique due to its specific combination of a thian-4-ol ring and a methylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2770360-00-2

Molecular Formula

C7H16ClNOS

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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